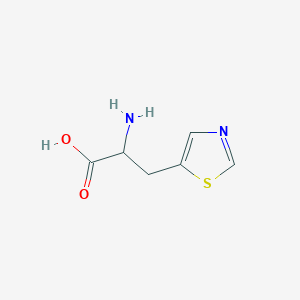

2-Amino-3-(thiazol-5-yl)propanoic acid

Overview

Description

®-2-Amino-3-(thiazol-5-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable α-bromo acid derivative under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(thiazol-5-yl)propanoic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid and amide derivatives of this compound undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Yields 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride, confirmed by spectral data (IR: 3,435 cm⁻¹ for OH stretch; -NMR: δ 12.30 ppm for carboxyl protons).

-

Basic Hydrolysis : Produces deprotonated carboxylate intermediates, which are stabilized in aqueous alkaline solutions.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | Hydrochloride salt | 85–90% |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium carboxylate | 75–80% |

Oxidation and Reduction

The thiazole ring and amino group participate in redox reactions:

-

Oxidation : Hydrogen peroxide converts the thiazole sulfur to sulfoxides (e.g., 2-amino-3-(thiazol-5-yl-S-oxide)propanoic acid).

-

Reduction : Sodium borohydride reduces the thiazole ring to dihydrothiazole derivatives, altering biological activity.

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Temperature | Key Product |

|---|---|---|---|

| Oxidation | (30%) | 60°C | Sulfoxide derivative |

| Reduction | RT | Dihydrothiazole analog |

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (e.g., -acetyl-2-amino-3-(thiazol-5-yl)propanoic acid).

-

Alkylation : Treatment with methyl iodide produces N-methylated analogs, confirmed by -NMR (δ 2.95 ppm for ).

Condensation Reactions

The compound participates in Schiff base formation and heterocyclic condensations:

-

With Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in aqueous sodium carbonate to form imine-linked derivatives. Glycine acts as a bifunctional catalyst, ensuring stereoselectivity (Z-isomer predominance) .

-

Cyclization : Under microwave irradiation, forms fused thiazolo-pyrimidine systems, expanding its utility in medicinal chemistry.

Table 3: Condensation Reaction Examples

| Aldehyde | Catalyst | Product | Application |

|---|---|---|---|

| Benzaldehyde | Glycine | Imine-linked derivative | Enzyme inhibition studies |

| Chloroacetaldehyde | None | Thiazolo-oxazine | Antimicrobial agent |

Industrial-Scale Reactions

Automated flow reactors optimize synthesis of derivatives by controlling temperature and residence time, achieving >95% purity. For example, continuous hydrolysis in microreactors minimizes by-products like thiazole-ring-opened species.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 2-amino-3-(thiazol-5-yl)propanoic acid exhibit significant antimicrobial properties. For instance, a study synthesized various thiazole derivatives and evaluated their antibacterial activity against several pathogens. The findings indicated that certain compounds showed promising results, particularly those with specific substituents on the thiazole ring .

| Compound | Antibacterial Activity | Pathogen Targeted |

|---|---|---|

| 3a | High | E. coli |

| 3b | Moderate | S. aureus |

| 3c | Low | P. aeruginosa |

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may play a role in mitigating oxidative stress in neuronal cells, thus offering protective effects against neurodegenerative diseases . These findings warrant further investigation into its mechanisms of action and therapeutic applications.

Agricultural Applications

2.1 Plant Growth Promotion

In agricultural settings, compounds similar to this compound have been explored for their ability to enhance plant growth and yield. Research indicates that these compounds can stimulate oil and protein content in crops, making them valuable for improving agricultural productivity .

| Application | Effect on Crop | Measurement Method |

|---|---|---|

| Foliar Spray | Increased yield | Oil content analysis |

| Soil Amendment | Enhanced growth | Biomass measurement |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, research shows that thiazole derivatives can act as inhibitors of certain proteases, which are crucial in various biological processes . This property could be leveraged in drug design to develop new therapeutic agents.

3.2 Synthesis of Novel Compounds

The synthesis of this compound derivatives has been a significant focus in organic chemistry. The ability to modify the thiazole ring opens avenues for creating compounds with tailored biological activities, expanding the scope of research in medicinal chemistry .

Case Studies

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced activity, suggesting that structure-activity relationships are critical in developing effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In vivo studies have investigated the neuroprotective effects of this compound on models of oxidative stress-induced neurodegeneration. The results demonstrated a reduction in neuronal cell death and improved cognitive function, highlighting its potential therapeutic role .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities but lacking the amino acid moiety.

Thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a thiazole ring, with different chemical properties and applications.

Thiazole-4-carboxylic acid: Another thiazole derivative with distinct reactivity and uses.

Uniqueness

®-2-Amino-3-(thiazol-5-yl)propanoic acid is unique due to its combination of a thiazole ring and an amino acid moiety, which imparts specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Amino-3-(thiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 208.67 g/mol. The unique thiazole ring structure contributes to its biological activities, allowing it to interact with various biological systems, particularly in the modulation of neurotransmitter systems and antimicrobial properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects:

Research has indicated that this compound may exhibit neuroprotective properties, potentially through its interaction with neurotransmitter systems. It has been studied for its ability to modulate GABAergic activity, which is crucial for maintaining neuronal health and preventing neurodegeneration .

2. Antimicrobial Properties:

The thiazole moiety is associated with antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential:

Emerging evidence suggests that this compound may have anticancer properties. It has been reported to induce apoptosis in cancer cells by disrupting mitotic processes, particularly in centrosome-amplified cancer cells .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods vary in complexity and yield, allowing flexibility based on desired applications:

| Synthesis Method | Description | Yield |

|---|---|---|

| Hantzsch Method | Involves the reaction of β-amino acids with thiazole derivatives | High |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid synthesis | Moderate |

| Conventional Heating | Traditional reflux methods in aqueous solutions | Variable |

Case Study 1: Neuroprotective Activity

A study conducted on the neuroprotective effects of this compound showed that it significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to enhanced GABA receptor activation, leading to increased chloride ion influx and neuronal stabilization .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiazole derivatives, this compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against B. subtilis and S. aureus, indicating strong antibacterial potential .

Case Study 3: Anticancer Properties

Research involving cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability due to the induction of multipolar mitotic spindles, a hallmark of aberrant cell division in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(thiazol-5-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling thiazole derivatives with amino acid precursors. For example, Mickevičius et al. (2013) described a method using nucleophilic substitution reactions between 5-substituted thiazoles and halogenated propanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Key considerations:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict anhydrous conditions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl-thiazole intermediates.

- Yield optimization : Yields range from 45–70%, with impurities arising from thiazole ring decomposition under prolonged heating .

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is critical:

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm and mobile phases of acetonitrile/water (0.1% TFA). Retention times should align with standards .

- NMR : Key signals include:

- Melting point : Compare with literature values (e.g., 219–221°C for structurally similar 5-iodoanthranilic acid derivatives) .

Q. What purification strategies are effective for removing byproducts in thiazole-containing amino acid synthesis?

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate the target compound from unreacted starting materials.

- Ion-exchange chromatography : Separate acidic byproducts (e.g., unreacted propanoic acid derivatives) using Dowex 50WX4 resin .

- TLC monitoring : Silica gel plates (ethyl acetate:hexane:acetic acid = 5:3:0.1) help track reaction progress and identify impurities .

Advanced Research Questions

Q. How can biocatalytic methods be applied to enantioselective synthesis of this compound?

Immobilized enzymes like SwCNTNH₂-PAL (phenylalanine ammonia lyase) enable stereoselective ammonia elimination/addition. For example:

- Batch-mode reactions : Conduct at pH 8.5–9.0 with 20 mM substrate in Tris-HCl buffer.

- Enantiomeric excess (ee) : Achieve >90% ee by optimizing temperature (25–30°C) and enzyme loading (5–10 mg/mL) .

- Challenges : Thiazole ring stability at alkaline pH requires buffering with 1 mM Mg²⁺ to prevent decomposition .

Q. How do structural modifications to the thiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at C-4 of thiazole) enhance antimicrobial activity (MIC = 2–4 µg/mL against S. aureus).

- Hydrophobic substituents (e.g., -Ph at C-5) improve membrane penetration but reduce solubility .

- Data interpretation : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends .

Q. How can contradictory data on solubility and stability be resolved?

Conflicting reports may arise from:

- pH-dependent stability : The compound degrades at pH < 3 (carboxylic acid protonation) or pH > 10 (thiazole ring hydrolysis). Validate stability via accelerated aging studies (40°C/75% RH for 14 days) .

- Solubility assays : Use nephelometry in buffers (PBS, pH 7.4) to quantify aqueous solubility (reported range: 0.8–1.2 mg/mL) .

Q. What advanced analytical techniques optimize quantification in complex matrices (e.g., biological fluids)?

- LC-MS/MS : Employ a triple quadrupole system with ESI+ ionization (m/z 199.1 → 154.0 for quantification).

- Sample preparation : Solid-phase extraction (Strata-X cartridges) improves recovery rates (>85%) from plasma .

- Validation parameters : Ensure linearity (R² > 0.99), LOD (0.1 ng/mL), and precision (CV < 15%) per ICH guidelines .

Properties

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDVXZYFYKJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.